S-Isopropyl chlorothioformate
Overview
Description
S-Isopropyl chlorothioformate is a chemical compound with the molecular formula (CH3)2CHSCOCl. It is an acid chloride that is widely used in organic synthesis as a ligand and in the preparation of various polymers with commercial applications . This compound is a colorless liquid with a pungent odor and is highly reactive.
Mechanism of Action
Target of Action
S-Isopropyl chlorothioformate is primarily used as a reagent in organic synthesis . It is an acid chloride that can be used as a ligand, which means it can bind to a central metal atom to form a coordination complex .
Mode of Action
The mode of action of this compound involves the solvolysis process . Solvolysis is a type of nucleophilic substitution or elimination, where the nucleophile is a solvent molecule. This compound shows a favorable predisposition towards a modest rear-side nucleophilic solvation of a developing carbocation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its solvolysis process . The solvolysis of this compound results in a sensitivity value of 0.38 towards changes in solvent nucleophilicity and a sensitivity value of 0.72 towards changes in solvent ionizing power . This indicates that the compound’s interaction with its environment can significantly affect its biochemical pathways.
Result of Action
The result of the action of this compound is the formation of new compounds through organic synthesis . For example, it can be used to synthesize levulinate and a-type carrageenan, which are polymers with commercial applications .
Action Environment
The action of this compound is highly dependent on the solvent environment . Its solvolysis is sensitive to changes in solvent nucleophilicity and ionizing power . Therefore, the choice of solvent can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
S-Isopropyl chlorothioformate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, and the nature of these interactions is largely dependent on the solvent effects . The correlation of the solvent effects through the application of the extended Grunwald-Winstein equation to the solvolysis of this compound results in a sensitivity value of 0.38 towards changes in solvent nucleophilicity (l) and a sensitivity value of 0.72 towards changes in solvent ionizing power (m) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that the compound has a refractive index n20/D 1.4738, a boiling point of 44-44 °C/20 mmHg, and a density of 1.116 g/mL at 25 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Isopropyl chlorothioformate can be synthesized through the reaction of isopropyl alcohol with thionyl chloride in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
(CH3)2CHOH+SOCl2→(CH3)2CHSCOCl+HCl+SO2
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: S-Isopropyl chlorothioformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form isopropyl thiol and carbon dioxide.
Solvolysis: It undergoes solvolysis in different solvents, with the reaction mechanism varying based on the solvent used.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Ethanol, methanol, and aqueous solutions.
Conditions: Reactions are typically carried out at room temperature or under mild heating.
Major Products Formed:
Thiocarbamates: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Isopropyl Thiol: Formed from hydrolysis reactions.
Scientific Research Applications
S-Isopropyl chlorothioformate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of thiocarbamates and esters.
Biology: Studied for its potential use in the modification of biomolecules.
Industry: Utilized in the production of polymers and other commercial products.
Comparison with Similar Compounds
- Phenyl Chlorothioformate (PhSCOCl)
- Phenyl Chlorothionoformate (PhOCSCl)
- Phenyl Chlorodithioformate (PhSCSCl)
Comparison: S-Isopropyl chlorothioformate is unique in its reactivity and applications compared to similar compounds. While phenyl chlorothioformate and phenyl chlorothionoformate react at similar rates, this compound exhibits distinct solvolysis behavior and is favored in specific nucleophilic and ionizing solvents .
Properties
IUPAC Name |
S-propan-2-yl chloromethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClOS/c1-3(2)7-4(5)6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBXSTFDPJDJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30534267 | |
Record name | S-Propan-2-yl carbonochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13889-93-5 | |
Record name | S-(1-Methylethyl) carbonochloridothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13889-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Propan-2-yl carbonochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-Isopropyl chlorothioformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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